![molecular formula C20H21NO4 B2406907 2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide CAS No. 2034475-60-8](/img/structure/B2406907.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

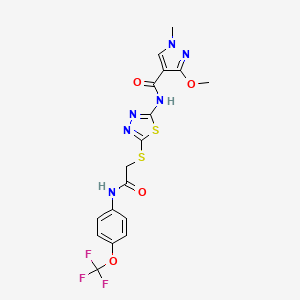

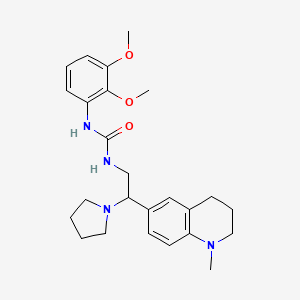

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many organic compounds . It also contains an isochroman moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The benzo[d][1,3]dioxol-5-yl moiety would contribute a fused six-membered benzene ring and a five-membered dioxole ring . The isochroman moiety would contribute a six-membered benzene ring fused to a five-membered ring containing an oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl and isochroman moieties. These moieties could potentially participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could potentially increase its stability and rigidity .Scientific Research Applications

Chemical Synthesis and Applications

Synthesis Techniques

Innovative synthesis methods have been developed for compounds with similar structural features, including 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. These methods involve tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, indicating a potential for creating complex molecules with specific biological activities (Gabriele et al., 2006).

Potential Biological Activities

Synthesis of novel compounds, such as 2-amino-3-fluoro-2,3-dideoxy-D-pentofuranosides of natural heterocyclic bases, suggests the exploration of antimicrobial and antiviral activities in related compounds. Although direct applications in scientific research for 2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide are not provided, related research indicates a broad interest in the synthesis and evaluation of compounds for potential therapeutic use (Mikhailopulo et al., 1991).

Antioxidant Activities

The study of coumarin derivatives for their antioxidant activities provides a template for evaluating similar compounds. These activities are crucial for understanding how related molecules might interact with biological systems, indicating potential research applications in studying oxidative stress and its mitigation (Kadhum et al., 2011).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its molecular weight, polarity, and potential for hydrogen bonding suggest it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21(11-17-10-15-4-2-3-5-16(15)12-23-17)20(22)9-14-6-7-18-19(8-14)25-13-24-18/h2-8,17H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORYIOSGEHXCFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)

![4-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2406835.png)

![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)

![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)

![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)